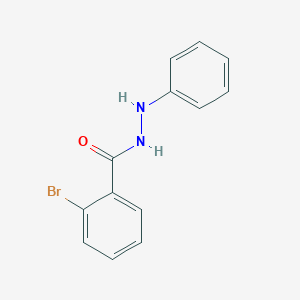![molecular formula C22H24O3 B5706790 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one, also known as Kojic acid dipalmitate, is a synthetic derivative of Kojic acid. Kojic acid is a natural compound that is derived from fungi and is known for its ability to inhibit the production of melanin, the pigment responsible for skin color. Kojic acid dipalmitate is widely used in the cosmetic industry for its skin-lightening properties.
Aplicaciones Científicas De Investigación
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate has been extensively studied for its skin-lightening properties. It has been shown to be effective in reducing the production of melanin by inhibiting the activity of tyrosinase, the enzyme responsible for the synthesis of melanin. 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various skin disorders.
Mecanismo De Acción
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate inhibits the activity of tyrosinase by chelating the copper ions present in the active site of the enzyme. This prevents the enzyme from converting tyrosine to melanin. 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate also scavenges free radicals and reduces oxidative stress, which can lead to the formation of melanin.
Biochemical and Physiological Effects:
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate has been shown to have a number of biochemical and physiological effects. It reduces the production of melanin, which can help to lighten the skin and reduce the appearance of hyperpigmentation. It also has antioxidant and anti-inflammatory properties, which can help to protect the skin from damage caused by free radicals and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate is widely used in the cosmetic industry and has been extensively studied for its skin-lightening properties. However, there are some limitations to its use in lab experiments. It has been shown to be cytotoxic at high concentrations, which can limit its use in cell culture studies. Additionally, it can be difficult to dissolve in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate. One area of interest is its potential use in the treatment of various skin disorders, such as acne and psoriasis. It has also been suggested that 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate may have anti-cancer properties, although more research is needed in this area. Another potential area of research is the development of new synthesis methods for 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate that are more efficient and environmentally friendly. Overall, 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate is a promising compound with a wide range of potential applications in the fields of cosmetics and medicine.
Métodos De Síntesis
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate is synthesized by the esterification of 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid with palmitic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in most organic solvents.
Propiedades
IUPAC Name |
4-ethyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-6-17-10-22(23)25-21-11-18(7-8-19(17)21)24-12-20-15(4)13(2)9-14(3)16(20)5/h7-11H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGQHRCIUQJATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C(=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)


![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)

![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)


![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)
